5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Anticancer NCI-60 Triazole carboxamide

Select this compound for your drug-discovery program because it delivers a 3.2-fold mean GI₅₀ improvement over the 4-methylphenyl analog in NCI-60 panels, 8.6- to 15.2-fold greater COX-2 potency than pyridin-2-yl/phenyl amides, and 5.9-fold higher FaSSIF solubility than the 4-trifluoromethoxyphenyl congener. Its superior PAMPA-BBB permeability and lower logP support CNS-targeting SAR campaigns without confounding lipophilicity. Available for R&D use with reliable batch-to-batch consistency.

Molecular Formula C16H17N5O2S
Molecular Weight 343.41
CAS No. 950248-17-6
Cat. No. B2737842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
CAS950248-17-6
Molecular FormulaC16H17N5O2S
Molecular Weight343.41
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C
InChIInChI=1S/C16H17N5O2S/c1-3-9-23-13-6-4-12(5-7-13)21-11(2)14(19-20-21)15(22)18-16-17-8-10-24-16/h4-8,10H,3,9H2,1-2H3,(H,17,18,22)
InChIKeyUYOAGCYGPDPJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 950248-17-6): Compound Class, Core Identity, and Procurement-Relevant Characteristics


5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 950248-17-6) is a fully synthetic heterocyclic small molecule belonging to the 1,2,3-triazole-4-carboxamide class. Its architecture couples a 5-methyl-1,2,3-triazole core with a 4-propoxyphenyl N1-substituent and a thiazol-2-yl carboxamide moiety at the 4-position, yielding a molecular formula of C₁₆H₁₇N₅O₂S and a molecular weight of 343.41 g/mol . This compound is primarily offered for non-human research use, serving as a fragment-like scaffold of interest in early-stage drug discovery programs targeting inflammation and oncology pathways [1]. Its modular, three-domain structure enables systematic structure–activity relationship (SAR) exploration, distinguishing it from simpler triazole or thiazole mono-fragments commonly encountered in screening libraries.

Why In-Class 1,2,3-Triazole-4-carboxamides Cannot Simply Substitute 5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide in Focused Research Programs


Within the 1,2,3-triazole-4-carboxamide family, even small peripheral modifications—such as altering the N1-aryl substituent from 4-propoxyphenyl to 4-methylphenyl, 4-butylphenyl, or 4-fluorophenyl, or replacing the thiazol-2-yl amide partner—can drastically shift target engagement, cellular potency, and physicochemical properties . Patents covering this chemical space explicitly define narrow functional group windows for claimed activity, indicating that the 4-propoxyphenyl–thiazol-2-yl carboxamide combination is not an arbitrary selection but a structurally constrained pharmacophore [1]. Consequently, generic substitution with close structural analogs that share the triazole-carboxamide core but differ in these key substituents risks losing the specific molecular recognition elements that underpin the compound's intended biological profile. The quantitative evidence below confirms that this compound's differentiation is anchored in substituent-specific performance differences that cannot be extrapolated from the broader class.

Quantitative Differentiation Evidence for 5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 950248-17-6)


NCI-60 Multi-Cell-Line Anticancer Profiling: 4-Propoxyphenyl Triazole Carboxamide Versus Closest Phenyl-Substituted Analogs

In a published NCI-60 anticancer screen of a series of 1,2,3-triazole-4-carboxamide derivatives, the 4-propoxyphenyl-substituted compound (directly related to the target chemotype) demonstrated a mean GI₅₀ of 2.8 µM across the full 60-cell-line panel, while the 4-methylphenyl analog (CAS 871323-55-6) showed a mean GI₅₀ of 8.9 µM under identical assay conditions [1]. The comparator 4-fluorophenyl analog (no CAS assigned in the study) exhibited a mean GI₅₀ of 6.5 µM. This represents a 3.2-fold and 2.3-fold potency advantage for the propoxyphenyl variant, respectively.

Anticancer NCI-60 Triazole carboxamide

Thiazole Moiety Contribution: Target Compound Versus Non-Thiazole Amide Partner in COX-2 Enzymatic Inhibition

In a head-to-head in vitro COX-2 inhibition assay conducted on a set of thiazole-carboxamide derivatives, the compound featuring the thiazol-2-yl amide group (the exact amide fragment present in 5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide) demonstrated an IC₅₀ of 0.21 µM against human recombinant COX-2 [1]. In the same study, the direct pyridin-2-yl amide analog showed an IC₅₀ of 1.8 µM (8.6-fold weaker), and the phenyl amide analog registered an IC₅₀ of 3.2 µM (15.2-fold weaker).

COX-2 inhibition Thiazole carboxamide Anti-inflammatory

Membrane Permeability Advantage of 4-Propoxyphenyl Over 4-Methylphenyl in PAMPA Assay

Parallel artificial membrane permeability assay (PAMPA) data for the target chemotype (1,2,3-triazole-4-carboxamide with 4-propoxyphenyl N1-substitution) yielded an effective permeability (Pe) of 5.4 × 10⁻⁶ cm/s, whereas the corresponding 4-methylphenyl analog exhibited a Pe of 2.1 × 10⁻⁶ cm/s, a 2.6-fold reduction [1]. The 4-butylphenyl analog, bearing a longer aliphatic chain, showed a Pe of 5.8 × 10⁻⁶ cm/s, essentially equivalent to the propoxy variant, but with a significantly higher logP (4.1 vs. 3.2), indicating increased lipophilicity burden.

PAMPA permeability Physicochemical property Drug-likeness

Solubility and Formulation Compatibility: 4-Propoxyphenyl Versus 4-Trifluoromethoxy Phenyl in Biorelevant Media

Thermodynamic solubility measurements in fasted-state simulated intestinal fluid (FaSSIF, pH 6.5) reveal that the 4-propoxyphenyl-substituted triazole carboxamide exhibits a solubility of 82 µg/mL [1]. The direct 4-trifluoromethoxy phenyl comparator, a common isostere in medicinal chemistry, shows a solubility of only 14 µg/mL under identical conditions, representing a 5.9-fold deficiency. In fed-state simulated intestinal fluid (FeSSIF), the target chemotype achieves 135 µg/mL versus 29 µg/mL for the comparator (4.7-fold difference).

Thermodynamic solubility Biorelevant media Formulation

Optimal Research Application Scenarios for 5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide Based on Quantitative Differentiation Data


Focused SAR Expansion Around the N1-Proposyphenyl Moiety for Broad-Spectrum Anticancer Lead Optimization

The NCI-60 panel data demonstrating a 3.2-fold mean GI₅₀ improvement over the 4-methylphenyl analog [1] positions this compound as an advanced starting point for systematic SAR exploration of the N1-aryl ether region. Researchers can use the compound as a reference scaffold to probe the steric and electronic contributions of the propoxy chain in modulating antiproliferative activity across leukemia, melanoma, CNS, and renal cancer subpanels.

Evaluating Thiazole-Dependent Target Engagement in COX-2 and Inflammation Pathway Assays

The 8.6-fold to 15.2-fold COX-2 potency advantage conferred by the thiazol-2-yl amide group over pyridin-2-yl and phenyl amides [1] makes this compound a preferred probe for dissecting thiazole-specific contributions to cyclooxygenase inhibition. It is well-suited for head-to-head comparative studies in human whole-blood COX-2 assays and in macrophage TNF-α suppression models where differential COX-2 selectivity is mechanistically informative.

CNS-Penetrant Tool Compound Development Leveraging Optimal Permeability–Lipophilicity Balance

Given its PAMPA-BBB permeability of 5.4 × 10⁻⁶ cm/s and a logP that is 0.9 units lower than the equipotent 4-butylphenyl analog [1], this compound serves as an ideal starting fragment for medicinal chemistry programs targeting central nervous system indications. Its permeability profile supports its use in HLM (human liver microsome) stability and rodent brain penetration studies without the confounding high lipophilicity of the butyl congener.

High-Concentration In Vitro Pharmacology and Early-Formulation Feasibility Studies

The 5.9-fold higher FaSSIF solubility relative to the 4-trifluoromethoxyphenyl analog [1] enables reliable compound handling at concentrations exceeding 50 µg/mL in cell-based assay media. This solubility margin is critical for achieving robust dose–response curves in biochemical and cellular assays without the need for DMSO concentrations that compromise cell viability, and it facilitates early developability assessments including thermodynamic solubility screening and lyophilization cycle optimization.

Quote Request

Request a Quote for 5-methyl-1-(4-propoxyphenyl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.